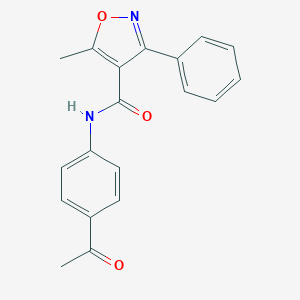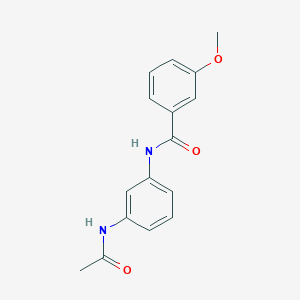
N-(3-Acetamidophenyl)-3-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetamidophenyl)-3-methoxy-benzamide, also known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes. In
Mécanisme D'action
The mechanism of action of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. In the case of COX-2, N-(3-Acetamidophenyl)-3-methoxy-benzamide binds to the enzyme's active site and prevents it from converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in inflammation and pain.
In the case of cancer cells, N-(3-Acetamidophenyl)-3-methoxy-benzamide induces apoptosis by activating the caspase-3 enzyme. This activation leads to the cleavage of various proteins involved in the apoptotic pathway, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
N-(3-Acetamidophenyl)-3-methoxy-benzamide has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of COX-2 leads to a reduction in inflammation and pain. In addition, its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-Acetamidophenyl)-3-methoxy-benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of N-(3-Acetamidophenyl)-3-methoxy-benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(3-Acetamidophenyl)-3-methoxy-benzamide. One area of interest is the development of new analogs of N-(3-Acetamidophenyl)-3-methoxy-benzamide with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of N-(3-Acetamidophenyl)-3-methoxy-benzamide's anti-cancer properties, which could lead to the development of new cancer therapies. Finally, the use of N-(3-Acetamidophenyl)-3-methoxy-benzamide in the study of other biological processes, such as neurodegeneration and cardiovascular disease, could provide valuable insights into these complex diseases.
Méthodes De Synthèse
The synthesis of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with N-(3-acetamidophenyl)amine in the presence of triethylamine to yield N-(3-Acetamidophenyl)-3-methoxy-benzamide. The purity of the final product can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(3-Acetamidophenyl)-3-methoxy-benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition can be useful in studying the role of COX-2 in various biological processes, such as inflammation and pain.
In addition, N-(3-Acetamidophenyl)-3-methoxy-benzamide has also been used in the study of the molecular mechanisms of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect may be due to its ability to activate the caspase-3 enzyme, which is involved in the apoptotic pathway.
Propriétés
Numéro CAS |
5553-74-2 |
|---|---|
Nom du produit |
N-(3-Acetamidophenyl)-3-methoxy-benzamide |
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-4-7-14(10-13)18-16(20)12-5-3-8-15(9-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
MGHQMJCQZTVVCT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



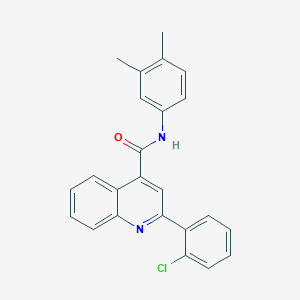
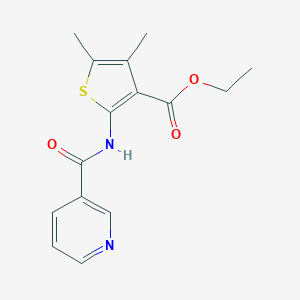
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
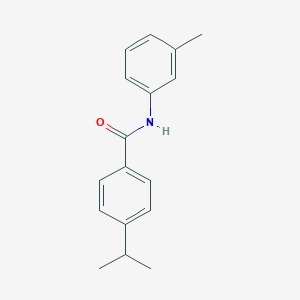
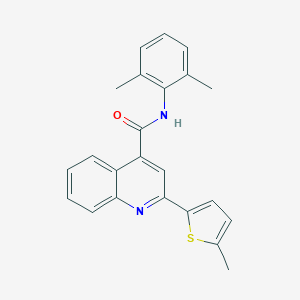
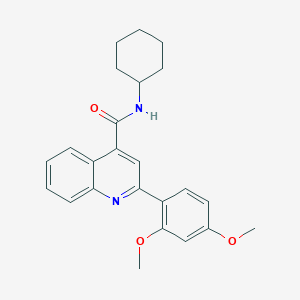
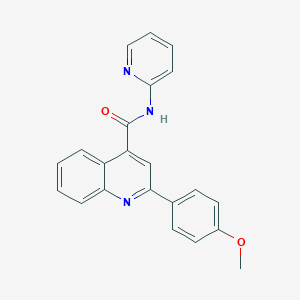
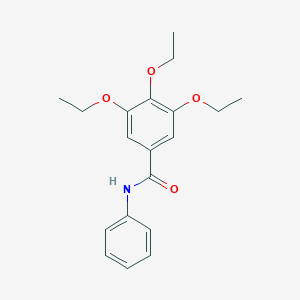

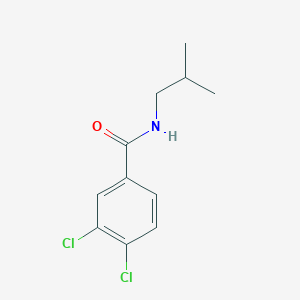
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)
